N-(4-氯苯基)-4-(6-异丙氧基-2-甲基嘧啶-4-基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

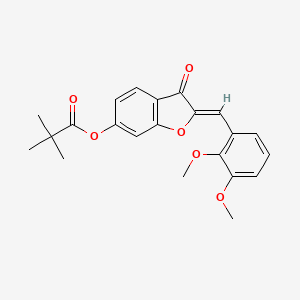

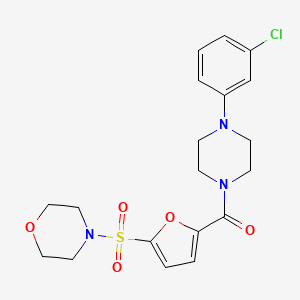

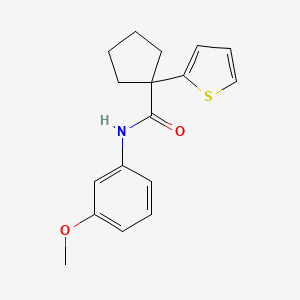

The compound N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical entity that appears to be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the chlorophenyl group, are common in medicinal chemistry and are associated with a variety of biological activities.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the piperazine ring followed by functionalization with various substituents. For instance, the synthesis of N-phenyl piperidine analogs, as described in the first paper, involves the preparation of 3-carboxamides, which are shown to be active against HIV-1 and resistant mutant viruses . Similarly, the second paper outlines a scalable process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor, through acylation, deprotection, and salt formation . These methods could potentially be adapted for the synthesis of N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide by altering the substituents and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of compounds containing piperazine rings is crucial for their biological activity. The third paper discusses an alternative route to synthesize a compound with a similar structure, highlighting the importance of the coupling between specific moieties to achieve the target compound . The fourth paper examines the structure-affinity relationship of derivatives of a compound with a piperazine ring, indicating that structural modifications can significantly impact the binding affinity to biological receptors . These findings suggest that the molecular structure of N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide would be critical in determining its pharmacological profile.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of piperazine-containing compounds are diverse. The first paper provides insight into the structure-activity relationship (SAR) and the chemical reactions that lead to the identification of potent NNRTIs . The second paper's scalable synthetic process also involves a series of chemical reactions that could be relevant for the synthesis of the compound . Understanding these reactions is essential for the development of new compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The fourth paper's investigation into the binding profile of various analogs suggests that changes in the molecular structure, such as the amide bond and alkyl chain length, can affect the compound's affinity for receptors . These properties would also influence the solubility, stability, and overall pharmacokinetic profile of N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, which are critical factors in drug development.

科学研究应用

分子相互作用和药理性质

一个感兴趣的领域是该化合物与大麻素受体的分子相互作用,特别是它的拮抗特性,已通过构象分析和药效团模型进行了研究。这项研究有助于理解此类化合物如何调节受体活性,从而深入了解针对由这些受体介导的疾病的治疗剂的开发 (J. Shim 等人,2002 年)。

合成和药理筛选

衍生物的合成和药理筛选展示了广泛的特性,包括止吐、镇静和镇痛活性,突出了该化合物的多功能性。此类研究为进一步临床研究其潜在治疗应用奠定了基础 (G. Mattioda 等人,1975 年)。

抗炎和镇痛剂

研究还集中在合成衍生自感兴趣的化学结构的新化合物,旨在发现新的抗炎和镇痛剂。这些努力表明该化合物在开发具有改进的疗效和选择性的新药中具有基础性作用 (A. Abu‐Hashem 等人,2020 年)。

替代合成路线

已经探索了相关化合物的合成替代路线以提高效率和产率。此类研究不仅增进了我们对化学合成技术的理解,而且还为药理活性分子的批量生产开辟了途径 (S. Shahinshavali 等人,2021 年)。

CGRP 受体抑制剂制备

该化合物的框架已用于开发 CGRP 受体拮抗剂,证明了其在治疗偏头痛等疾病中的潜力。这强调了化学合成在通过新治疗剂解决未满足的医疗需求方面的重要性 (Reginald O. Cann 等人,2012 年)。

属性

IUPAC Name |

N-(4-chlorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-8-10-25(11-9-24)19(26)23-16-6-4-15(20)5-7-16/h4-7,12-13H,8-11H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYCCYJZMVTUEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

![Ethyl 4-(3,4-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2554043.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)

![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)

![N-(4-chloro-2-fluorophenyl)-3-[3-methyl-4-(4-methylpiperidin-1-yl)isoxazolo[5,4-d]pyrimidin-6-yl]propanamide](/img/structure/B2554052.png)